Nonafluoro-tert-butyl 3-methylbutyrate

説明

Nonafluoro-tert-butyl 3-methylbutyrate is a fluoroalcohol . It is the perfluorinated analog of tert-butyl alcohol . Notably, as a consequence of its electron withdrawing fluorine substituents, it is very acidic for an alcohol, with a pKa value of 5.4, similar to that of a carboxylic acid .

Synthesis Analysis

Nonafluoro-tert-butyl alcohol is prepared by the addition of trichloromethyllithium to hexafluoroacetone, followed by halogen exchange with antimony pentafluoride . The aluminate derived from its alkoxide anion is used as a weakly coordinating anion . Nonafluoro-t-butyl propyl, allyl, and propargyl ethers as well as 1,2-bis(nonafluoro-t-butoxy)ethane, 1,3-bis(nonafluoro-t-butoxy)-propane, and 1,4-bis(nonafluoro-t-butoxy)-butane were prepared by the reaction of the corresponding alkyl halides with sodium nonafluoro-t-butoxide .Molecular Structure Analysis

The molecular formula of Nonafluoro-tert-butyl alcohol is C4HF9O . The InChI representation isInChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H . Chemical Reactions Analysis

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The nonafluoro-t-butoxy group is one of the shorter perfluoroalkyl chains that could provide high fluorous partitions .Physical And Chemical Properties Analysis

Nonafluoro-tert-butyl alcohol has a molar mass of 236.04 g/mol . It appears as a colorless liquid . It has a boiling point of 45 °C and is miscible in water . It has a density of 1.693 g/mL at 25 °C .科学的研究の応用

1. C-O Cross-Coupling Reaction

Meng et al. (2019) developed a highly efficient method to incorporate the nonafluoro-tert-butoxy group into various arenes. This C-O cross-coupling reaction is significant because it proceeds smoothly without the need for transition-metal catalysts, showing good functional group tolerance and scalability. This process is noteworthy for avoiding the use of hazardous diazonium salts and nonafluoro-tert-butyl alcohol as the reaction solvent, enhancing safety and environmental friendliness (Meng et al., 2019).

2. Fluorinated Electrophiles for Chemical Tagging

A library of fluorinated molecules containing nonafluoro-tert-butyl groups was synthesized by Kasper et al. (2016). These molecules are valuable for their diverse applications in polymer chemistry, biomaterials, biomedical imaging, and protein tagging. The variety of hydrophobic and hydrophilic linkers in these molecules expands their usability across different fields, indicating the versatility of nonafluoro-tert-butyl 3-methylbutyrate in scientific research (Kasper et al., 2016).

3. Synthesis of Fluorous Amines

Szabó et al. (2006) highlighted the synthesis of primary, secondary, and tertiary (nonafluoro-tert-butyloxy)ethyl amines. The synthesized amines exhibit high acidic stability and increase fluorous character, comparable to the classical straight-chain C8F17 (CH2)3 ponytail. These amines, being mobile, colorless liquids, and volatile with steam, demonstrate the potential of this compound in creating novel fluorous compounds with unique properties (Szabó et al., 2006).

4. Triazine Synthesis

Popov et al. (1999) developed a procedure for synthesizing substituted 2-amino-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazines. The findings suggest the presence of a barrier to internal rotation, indicating the potential of this compound in the field of organic synthesis, particularly in the creation of triazines (Popov et al., 1999).

5. Sustainable Fluorous Chemistry Development

Lo et al. (2014) focused on the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups, aiming for sustainable fluorous chemistry development. Their study on the fluorous partition coefficients and toxicity of these compounds highlights the environmental and safety aspects of using this compound in chemical synthesis (Lo et al., 2014).

Safety and Hazards

特性

IUPAC Name |

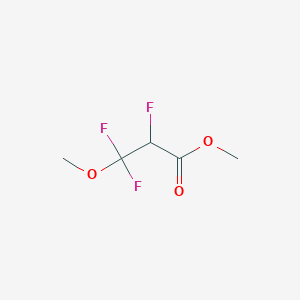

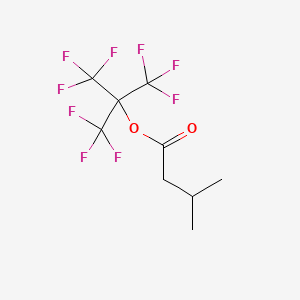

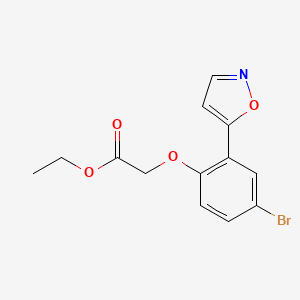

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F9O2/c1-4(2)3-5(19)20-6(7(10,11)12,8(13,14)15)9(16,17)18/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKVAWKFDWEPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660158 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-45-9 | |

| Record name | 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)